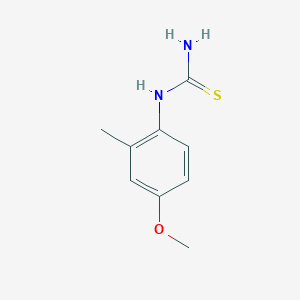
3-(cyclopropylamino)oxetane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylamino)oxetane-3-carboxylic acid (CPOA) is a versatile organic compound that has been used in a variety of scientific research applications. CPOA is a cyclic amine with a carboxyl group that can be used to synthesize a variety of compounds. It is also used as a chiral building block for the synthesis of drugs, dyes and other compounds. CPOA has been used in a range of studies, including enzyme inhibition, drug design and synthesis, biochemistry and physiology. In
科学研究应用
3-(cyclopropylamino)oxetane-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in enzyme inhibition studies to study the mechanism of action of enzymes. It has also been used in drug design and synthesis, as a chiral building block for the synthesis of drugs, dyes and other compounds. 3-(cyclopropylamino)oxetane-3-carboxylic acid has also been used in biochemistry and physiology studies to study the biochemical and physiological effects of compounds.
作用机制
The mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid is not fully understood. However, it is believed that the carboxyl group of 3-(cyclopropylamino)oxetane-3-carboxylic acid binds to the active site of enzymes, which prevents the enzyme from catalyzing its reaction. Additionally, the cyclic amine group of 3-(cyclopropylamino)oxetane-3-carboxylic acid is believed to interact with the active site of enzymes, which also prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(cyclopropylamino)oxetane-3-carboxylic acid have not been well-studied. However, it is believed that 3-(cyclopropylamino)oxetane-3-carboxylic acid may have anti-inflammatory and anti-cancer properties. Additionally, 3-(cyclopropylamino)oxetane-3-carboxylic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which may be useful in the treatment of Alzheimer’s disease.
实验室实验的优点和局限性
3-(cyclopropylamino)oxetane-3-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is relatively inexpensive and easy to synthesize. However, 3-(cyclopropylamino)oxetane-3-carboxylic acid is also a relatively unstable compound, which can make it difficult to work with in lab experiments.
未来方向
There are several potential future directions for the use of 3-(cyclopropylamino)oxetane-3-carboxylic acid. One potential direction is to further explore the biochemical and physiological effects of 3-(cyclopropylamino)oxetane-3-carboxylic acid, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential of 3-(cyclopropylamino)oxetane-3-carboxylic acid as a chiral building block for the synthesis of drugs, dyes and other compounds. Finally, further research could be done to explore the mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid and its potential applications in enzyme inhibition studies.
合成方法
3-(cyclopropylamino)oxetane-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of cyclopropylamine with acetic anhydride in the presence of a base such as sodium acetate. This reaction produces the desired product in high yields. Additionally, 3-(cyclopropylamino)oxetane-3-carboxylic acid can be synthesized from cyclopropylamine and ethyl chloroformate in the presence of a base such as potassium carbonate. This reaction also produces the desired product in high yields.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylamino)oxetane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Ethyl 3-oxobutanoate", "Sodium hydride", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with cyclopropylamine in the presence of sodium hydride to form ethyl 3-(cyclopropylamino)butanoate.", "Step 2: Ethyl 3-(cyclopropylamino)butanoate is treated with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 3-(cyclopropylamino)pentanoate.", "Step 3: Ethyl 3-(cyclopropylamino)pentanoate is hydrolyzed with hydrochloric acid to form 3-(cyclopropylamino)pentanoic acid.", "Step 4: 3-(Cyclopropylamino)pentanoic acid is cyclized with sodium bicarbonate in water to form 3-(cyclopropylamino)oxetane-3-carboxylic acid.", "Step 5: The crude product is purified by recrystallization from ethyl acetate to obtain the final product." ] } | |
CAS 编号 |
1518958-39-8 |
产品名称 |
3-(cyclopropylamino)oxetane-3-carboxylic acid |
分子式 |
C7H11NO3 |
分子量 |
157.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



